molecular formula C9H20Cl2N2O B1527805 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride CAS No. 1219957-39-7

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

Cat. No.: B1527805
CAS No.: 1219957-39-7
M. Wt: 243.17 g/mol
InChI Key: FENKWACSVCGRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride is an organic compound that features a pyrrolidine ring fused to a piperidine ring with a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride typically involves the reaction of pyrrolidine with piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 1-(3-Pyrrolidinyl)-4-piperidone.

    Reduction: Formation of 1-(3-Pyrrolidinyl)-4-piperidine.

    Substitution: Formation of 1-(3-Pyrrolidinyl)-4-chloropiperidine.

Scientific Research Applications

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the piperidine ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride can be compared with other similar compounds, such as:

    1-(3-Pyrrolidinyl)-4-piperidone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-(3-Pyrrolidinyl)-4-chloropiperidine: Contains a chlorine atom instead of a hydroxyl group, altering its chemical properties and reactivity.

    1-(3-Pyrrolidinyl)-4-piperidine: Fully saturated piperidine ring, making it more stable but less reactive.

The uniqueness of this compound lies in its hydroxyl group, which provides additional reactivity and potential for forming hydrogen bonds, making it valuable in various research applications.

Properties

IUPAC Name

1-pyrrolidin-3-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-2-5-11(6-3-9)8-1-4-10-7-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENKWACSVCGRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride
Reactant of Route 3
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride
Reactant of Route 4
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride
Reactant of Route 6
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.